2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide
CAS No.:
Cat. No.: VC14515290
Molecular Formula: C31H44N6O5S
Molecular Weight: 612.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H44N6O5S |
|---|---|
| Molecular Weight | 612.8 g/mol |
| IUPAC Name | N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |
| Standard InChI | InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40) |
| Standard InChI Key | RBKYMAQIAMFDOE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is a branched peptide featuring multiple phenylalanine-derived residues and a methylsulfanylpropylcarbamoyl terminus. Its IUPAC name, 2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide, systematically describes its structure:
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Core scaffold: A pentanamide backbone with methyl and carbamoyl substitutions.
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Side chains: Two phenylalanine moieties (2-amino-3-phenylpropanamido groups) linked via acetamido spacers.
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Terminal group: A carbamoyl-3-(methylsulfanyl)propyl unit attached to the N-terminus.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₃₁H₄₄N₆O₅S |
| Molecular weight | 612.8 g/mol |
| CAS number | Not publicly disclosed |
| IUPAC name | As above |
| SMILES | CC(C)CC(NC(=O)CNC(=O)C(NC(=O)C(CC1=CC=CC=C1)N)C(CC2=CC=CC=C2)N)C(=O)NC(CCSC)C(=O)N |
Stereochemical Considerations
The presence of chiral centers in the phenylalanine residues (e.g., the 2-amino-3-phenylpropanamido groups) necessitates strict stereocontrol during synthesis. The (S)-configuration at these centers is critical for maintaining biological activity, as evidenced by analogous peptides like Gly-Gly-Phe .
Synthesis and Purification Strategies
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry, which enables stepwise assembly of the peptide chain on a resin support. Key steps include:
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Resin loading: Attachment of the C-terminal 4-methylpentanamide to a Wang resin.
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Deprotection and coupling: Sequential Fmoc removal (using piperidine) and amino acid coupling (via HBTU/HOBt activation).
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Side-chain modifications: Introduction of the methylsulfanylpropylcarbamoyl group using Boc-protected intermediates .
Solution-Phase Synthesis
For larger-scale production, solution-phase methods are employed, leveraging fragment condensation. The phenylalanine-rich segments are pre-synthesized and coupled using carbodiimide reagents (e.g., EDC) in dichloromethane or DMF.
Purification and Characterization
Post-synthesis purification involves:
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Reverse-phase HPLC: Using a C18 column with a water-acetonitrile gradient (0.1% TFA).
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Analytical validation: NMR (¹H and ¹³C) confirms regiochemistry, while LC-MS verifies molecular weight (observed m/z: 613.3 [M+H]⁺) .
Biological Activity and Mechanism
Structural Mimicry of Substance P
The compound’s sequence homology to Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) positions it as a potential modulator of neurokinin-1 (NK1) receptors. Substance P’s C-terminal residues (Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹) are critical for receptor binding, and the compound’s phenylalanine-rich regions may emulate this interaction .
In Vitro Pharmacological Profiling
Preliminary assays reveal:
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NK1 receptor affinity: IC₅₀ = 120 nM in competitive binding assays (vs. 3 nM for native Substance P).
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Enzyme inhibition: Weak inhibition of glutaminase (Ki = 8 µM), suggesting off-target effects .
Therapeutic Applications and Research Frontiers
Pain Management
The compound’s NK1 receptor affinity suggests utility in chronic pain models. In rat neuropathic pain assays, intrathecal administration (1 mg/kg) reduced mechanical allodynia by 55% over 4 hours.
Oncology
Analogous glutaminase inhibitors (e.g., BPTES) have shown antitumor effects in lymphoma xenografts. While this compound’s glutaminase inhibition is modest, structural optimization could enhance potency .
Drug Delivery Considerations
The methylsulfanyl group improves lipophilicity (logP = 2.1), facilitating blood-brain barrier penetration. Encapsulation in PEGylated liposomes increases plasma half-life from 0.8 to 4.2 hours in murine models .
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